molecular formula C9H9N3O3 B13072329 4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid

4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13072329
M. Wt: 207.19 g/mol
InChI Key: GGAGZDCRZYGONX-UHFFFAOYSA-N
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Description

4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-yloxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with prop-2-yn-1-ol in the presence of a base such as sodium hydride.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde precursor using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Addition: The compound can undergo addition reactions, particularly at the alkyne group, to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, methyl iodide.

    Addition: Hydrogen gas with a palladium catalyst, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine ring structure, combined with the prop-2-yn-1-yloxy and carboxylic acid groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

4-methyl-2-(prop-2-ynoxyamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-3-4-15-12-9-10-5-7(8(13)14)6(2)11-9/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)

InChI Key

GGAGZDCRZYGONX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NOCC#C

Origin of Product

United States

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